

# Application Notes and Protocols for Measuring GID4 Ligand Target Engagement in Cells

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## Compound of Interest

Compound Name: GID4 Ligand 3

Cat. No.: B396166

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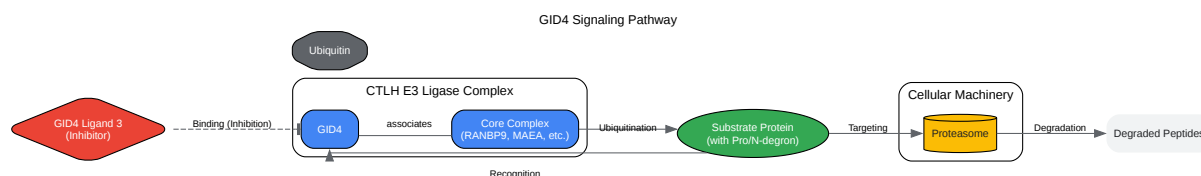
## Introduction

Glucose-induced degradation protein 4 (GID4) is a crucial component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, where it functions as the substrate-recognition subunit.<sup>[1]</sup><sup>[2]</sup> The GID4-CTLH complex identifies and binds to proteins featuring a specific N-terminal sequence known as a Pro/N-degron, which consists of an unmodified N-terminal proline.<sup>[2]</sup><sup>[3]</sup> This recognition event leads to the ubiquitination and subsequent proteasomal degradation of the target protein, playing a vital role in cellular processes like metabolism and cell migration.<sup>[4]</sup>

The ability to modulate this pathway with small molecule ligands has significant therapeutic potential, particularly in the field of targeted protein degradation (TPD). Developing potent and selective GID4 ligands requires robust and reliable methods to quantify their engagement with the GID4 target within a cellular environment. This document provides detailed application notes and protocols for three key biophysical techniques used to measure and characterize the interaction of ligands with GID4 in live cells: the HiBiT Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Fluorescence Polarization (FP) Competition Assay.

## GID4 Signaling Pathway Overview

GID4 is the substrate receptor for the CTLH E3 ligase complex. It recognizes proteins with a Pro/N-degron, leading to their ubiquitination by the complex and subsequent degradation by the proteasome. Small molecule inhibitors can block this interaction, thereby preventing substrate degradation.



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Caption: GID4 recognizes Pro/N-degron substrates for ubiquitination and degradation.

## Quantitative Data Summary

The following table summarizes key quantitative data for various GID4 ligands, demonstrating the utility of the described assays in characterizing ligand-target interactions.

Compound/Lig and	Assay Type	Parameter	Value	Reference(s)
PFI-7	Surface Plasmon Resonance (SPR)	Kd	79 ± 7 nM	
Surface Plasmon Resonance (SPR)	Kd	80 nM		
Fluorescence Polarization (FP) Competition	IC50	4.1 µM		
NanoBRET PPI Competition	IC50	0.57 ± 0.05 µM		
NanoBRET Target Engagement (Tracer)	EC50	600 nM		
Compound 14	Biophysical Assays	Affinity	23 nM	
Compound 16	Isothermal Titration Calorimetry (ITC)	Kd	110 µM	
Fluorescence Polarization (FP) Competition	IC50	148.5 µM		
Compound 20	Fluorescence Polarization (FP) Competition	IC50	113.2 µM	
Compound 67	Isothermal Titration Calorimetry (ITC)	Kd	17 µM	

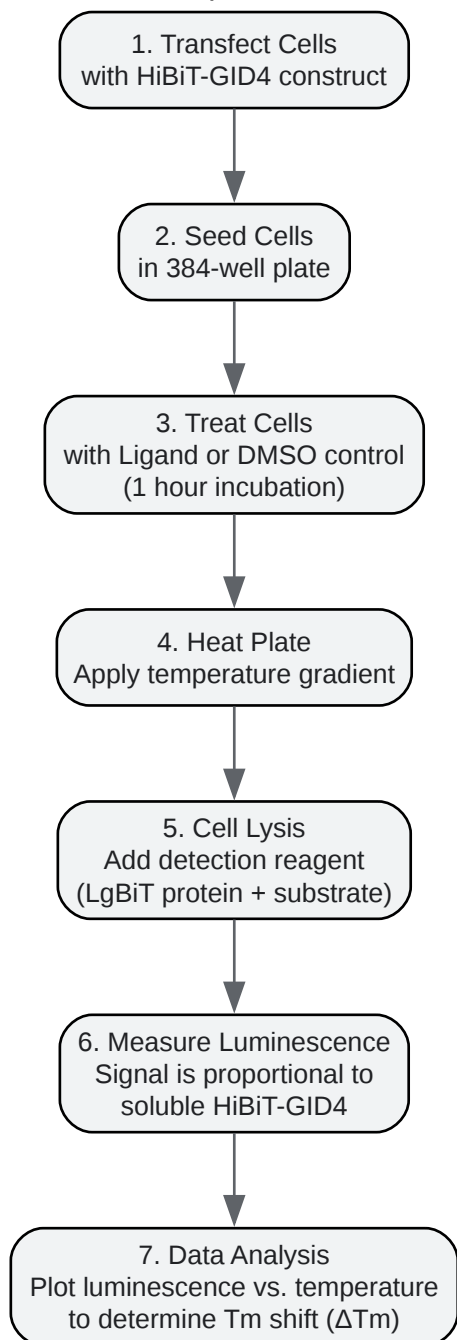
Fluorescence			
Polarization (FP)	IC50	18.9 μM	
Competition			
Compound 88	Isothermal		
	Titration	Kd	5.6 μM
	Calorimetry (ITC)		
Cellular Target Engagement			
	EC50	558 nM	
PFI-E3H1	NanoBRET PPI		Active in cells
	Competition		
Compound 20964	HiBiT CETSA	Stabilization	Dose-dependent

## HiBiT Cellular Thermal Shift Assay (CETSA)

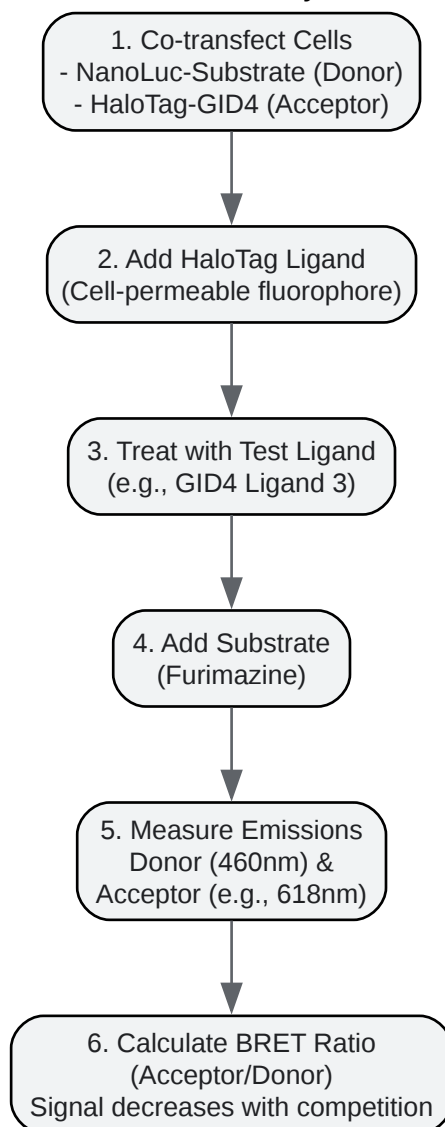
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a native cellular context. The principle is based on ligand-induced thermal stabilization of the target protein. When a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation. The HiBiT-CETSA format leverages Promega's HiBiT protein tagging system, where an 11-amino-acid peptide tag is fused to the protein of interest (GID4). This system avoids the need for specific antibodies and allows for a high-throughput, plate-based readout, making it highly suitable for screening and dose-response studies.

Experimental Workflow Diagram:

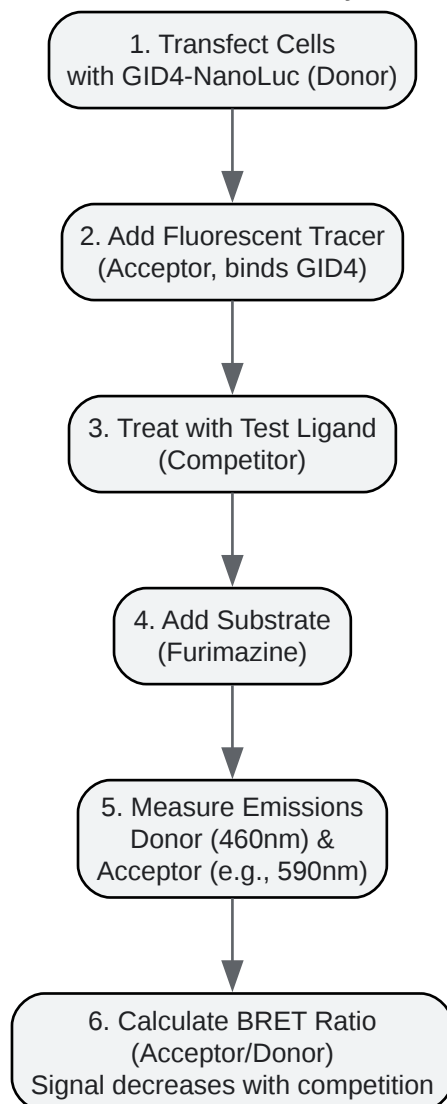
## HiBiT CETSA Experimental Workflow



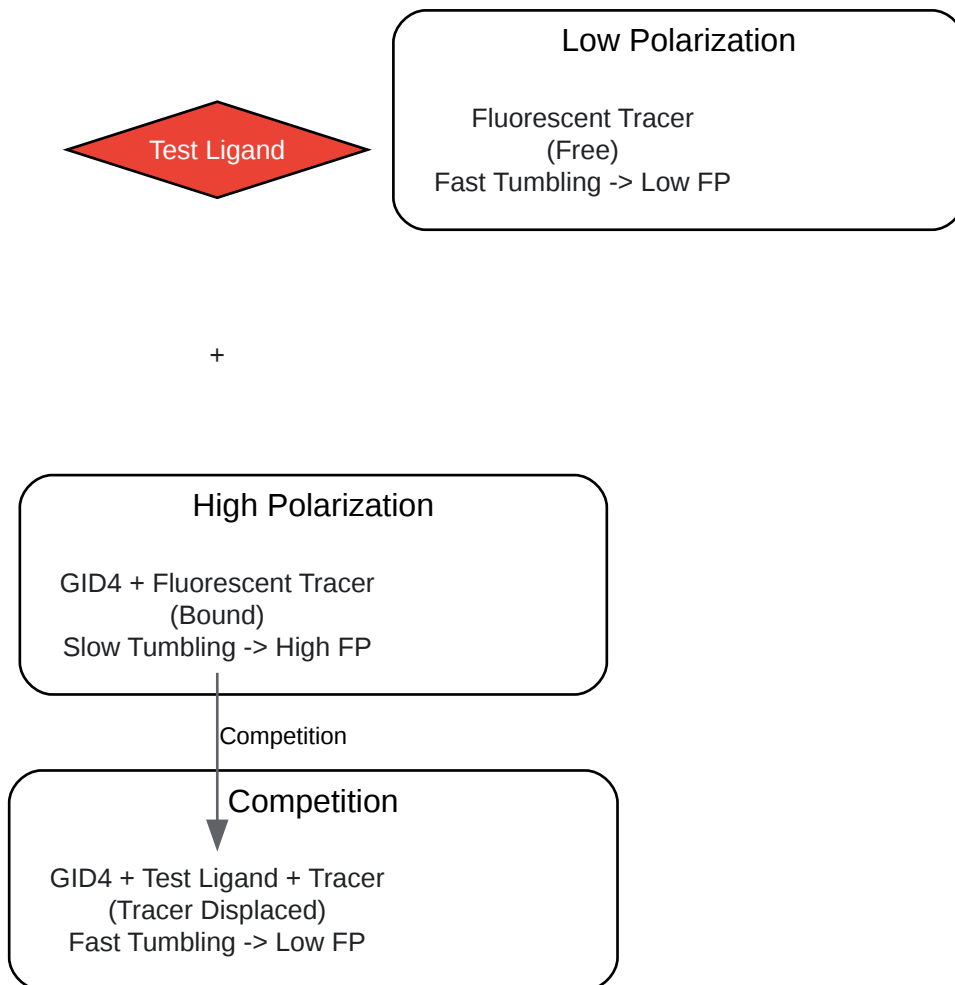
## NanoBRET PPI Assay Workflow



## NanoBRET Direct TE Assay Workflow



## Fluorescence Polarization Competition Assay Principle



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## References

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